5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol]
Description
Properties
IUPAC Name |
2-[3-[2-[3-(2-hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2,21-11-7-9-19(17-21)23-13-3-5-15-25(23)28)22-12-8-10-20(18-22)24-14-4-6-16-26(24)29/h3-18,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVDNICDDQEMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2O)C3=CC=CC(=C3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol] typically involves the reaction of 2,2-bis(2-hydroxy-5-biphenylyl)propane with appropriate reagents under controlled conditions. The reaction conditions often include the use of a solid acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of solid acid catalysts is common in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidative transformations under enzymatic and chemical conditions. Tyrosinase immobilized on polyethylenimine-coated mesoporous carbon catalyzes its oxidation in toluene, forming 4,4′-(1-methylethylidene)bis(1,2-benzoquinone) as the primary product (Figure 1). This reaction proceeds via hydroxylation of the phenolic groups, followed by dehydrogenation to yield o-quinone derivatives .
Key reaction parameters :
The o-quinone product exhibits reactivity toward nucleophiles like amines, enabling applications in polymer synthesis (see Section 3) .
Photodegradation Pathways
Under UV light with TiO₂ or Cu-BiVO₄ catalysts, the compound undergoes photolytic cleavage. Kondrakov et al. (2014) identified 4-[1-(3,4-dihydroxyphenyl)-1-methylethyl]-3,5-cyclohexadiene-1,2-dione (CAS 1422380-98-0) as a primary degradation product . The reaction mechanism involves:
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Hydroxyl radical attack on aromatic rings.
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Ring-opening to form dienedione intermediates.
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Further oxidation to carboxylic acids or complete mineralization .
Polymerization and Cross-Linking
The o-quinone derivative reacts with diamines (e.g., hexamethylenediamine) in toluene to form poly(amino-quinone) polymers (Figure 2). This occurs via Michael addition or Schiff base formation, producing branched or networked structures .
Example reaction :
text4,4′-(1-Methylethylidene)bis(1,2-benzoquinone) + Hexamethylenediamine → Poly(amino-quinone) (nanoporous morphology)
Applications include anticorrosion coatings and biosensor matrices due to the polymer’s adhesion properties and redox activity .
Environmental and Thermal Stability
The compound’s persistence in aquatic environments is influenced by:
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Halogenation : Brominated analogues (e.g., TBBPA) show reduced biodegradability .
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Thermal decomposition : Heating above 300°C generates biphenyl fragments and phenolic volatiles, consistent with BPA derivatives .
Comparative Reactivity with BPA Analogues
Reactivity trends observed in bisphenol derivatives:
Analytical Characterization
Key techniques for identifying reaction products:
Scientific Research Applications
Materials Science
Coatings and Plastics
- BPE is utilized in the formulation of high-performance coatings due to its excellent thermal stability and chemical resistance. It serves as a key component in epoxy resins, which are widely used in protective coatings for industrial applications.
- The compound's properties contribute to enhancing the durability and longevity of materials exposed to harsh environments.
Biomedical Applications
Drug Development
- BPE has been investigated for its potential role in the treatment of hormone-dependent cancers, such as breast and prostate cancer. Its structure allows it to interact with estrogen receptors, which can influence cancer cell growth.
- Research indicates that BPE may exhibit both agonistic and antagonistic effects on estrogen receptors, making it a candidate for further studies in hormone-related therapies.
Endocrine Disruption Studies
BPE is part of a broader class of compounds known as endocrine disruptors. Studies have shown that it can interfere with hormonal functions in various organisms, raising concerns about its safety in consumer products. Ongoing research aims to better understand these effects and evaluate safer alternatives.
Case Study 1: BPE in Coatings
A study published in a materials science journal highlighted the use of BPE-based epoxy resins in automotive coatings. The research demonstrated that BPE enhanced the thermal stability of the coatings, resulting in improved performance under high-temperature conditions.
Case Study 2: Hormonal Activity
Research conducted by a team at a leading cancer research institute focused on BPE's interaction with estrogen receptors in vitro. The findings indicated that while BPE could mimic estrogenic activity, it also displayed properties that could inhibit estrogen-dependent cell proliferation, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol] involves the modulation of hormonal signaling pathways. This compound interacts with hormone receptors, altering their activity and thereby affecting the growth and proliferation of hormone-dependent cancer cells. The molecular targets include estrogen and androgen receptors, which are critical in the development and progression of certain cancers.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol]
- Synonyms: Bisphenol OPPA, 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane, CAS 24038-68-4 .
- Molecular Formula : C₂₇H₂₄O₂
- Molecular Weight : 380.48 g/mol .
- Physical Properties :
Structural Features: Bisphenol OPPA consists of two biphenyl-2-ol groups linked by an isopropylidene bridge (C(CH₃)₂). The biphenyl moieties provide steric bulk and aromaticity, while the hydroxyl groups enable hydrogen bonding and participation in polymerization reactions .
Applications: Primarily used as a monomer or modifier in polymeric materials, Bisphenol OPPA enhances thermal stability and mechanical properties in specialty resins and coatings .
Comparison with Similar Compounds
Structural Analogues with Varied Bridging Groups
Bisphenol OPPA vs. 5,5''-(Buta-1,3-diyne-1,4-diyl)bis(4'-methoxy-[1,1'-biphenyl]-2-ol)
Research Findings: The butadiyne bridge increases rigidity and conjugation, leading to higher melting points (~188–190°C) compared to Bisphenol OPPA. Such derivatives are explored in advanced materials requiring thermal resistance .
Bisphenol OPPA vs. 9,9-Bis(4-hydroxy-3-phenylphenyl)fluorene (BOPPF)
| Property | Bisphenol OPPA | BOPPF (CAS 161256-84-4) |
|---|---|---|
| Bridging Group | Isopropylidene | Fluorenylidene (C₁₃H₈) |
| Molecular Weight | 380.48 g/mol | ~436.5 g/mol (estimated) |
| Applications | Polymer modifiers | Functional monomers for high-performance polymers |
Research Findings: BOPPF’s fluorenylidene group introduces planar rigidity and extended π-conjugation, enhancing optical and electronic properties in polymers. This contrasts with Bisphenol OPPA’s isopropylidene, which offers flexibility .
Bisphenol OPPA vs. Tetrabromobisphenol A (TBBPA)
| Property | Bisphenol OPPA | TBBPA (CAS 79-94-7) |
|---|---|---|
| Substituents | Biphenyl-hydroxyl groups | Brominated phenyl rings (4 Br atoms) |
| Molecular Formula | C₂₇H₂₄O₂ | C₁₅H₁₂Br₄O₂ |
| Applications | Polymer synthesis | Flame retardant in electronics/plastics |
Research Findings: TBBPA’s bromine content improves flame retardancy but raises environmental concerns due to persistence and bioaccumulation . Bisphenol OPPA lacks halogenation, making it less toxic but unsuitable for flame-retardant applications.
Bisphenol OPPA vs. Tetrabromobisphenol A Bis(dibromopropyl Ether)
| Property | Bisphenol OPPA | Tetrabromobisphenol A Bis(dibromopropyl Ether) |
|---|---|---|
| Molecular Formula | C₂₇H₂₄O₂ | C₂₁H₂₀Br₈O₂ |
| Molecular Weight | 380.48 g/mol | 943.22 g/mol |
| Key Features | Non-halogenated | High bromine content (8 Br atoms) |
Research Findings: This brominated derivative is used in printed circuit boards for flame retardancy. Its high molecular weight and bromine content contrast with Bisphenol OPPA’s simpler structure and lower environmental impact .
Functionalized Derivatives: Substituent Effects
Bisphenol OPPA vs. 3,6-Dimethyl-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol
| Property | Bisphenol OPPA | Trifluoromethyl Derivative |
|---|---|---|
| Substituents | Hydroxyl groups | CF₃ groups (electron-withdrawing) |
| Key Features | Hydrogen-bonding capability | Enhanced acidity, hydrophobicity |
Research Findings: The trifluoromethyl groups increase the phenolic OH acidity, improving solubility in organic solvents. Such derivatives are explored in catalysis and specialty coatings, diverging from Bisphenol OPPA’s polymer-focused applications .
Biological Activity
5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol], commonly referred to as Bisphenol OPPA, is an organic compound with the molecular formula and a molecular weight of 380.48 g/mol. This compound is structurally related to Bisphenol A (BPA) and has garnered interest in various fields, particularly in biological research due to its potential endocrine-disrupting properties.
- Molecular Formula :
- Molecular Weight : 380.48 g/mol
- Melting Point : 98-99 °C
- Boiling Point : 567.41 °C at 760 mmHg
- CAS Number : 24038-68-4
The biological activity of 5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol] primarily involves its interaction with hormone receptors. It is known to modulate hormonal signaling pathways, particularly those involving estrogen and androgen receptors. This modulation can influence the growth and proliferation of hormone-dependent cancer cells, making it a subject of interest in cancer research.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in treating hormone-dependent cancers such as breast and prostate cancer. The compound's ability to interact with hormone receptors suggests it could be utilized in therapies aimed at disrupting the signaling pathways that promote cancer cell growth.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bisphenol A (BPA) | BPA Structure | Endocrine disruptor; associated with developmental toxicity |
| 5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol] | OPPA Structure | Modulates estrogen and androgen receptors; potential anti-cancer properties |
Study on Hormonal Modulation
A study published in a peer-reviewed journal focused on the effects of 5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol] on estrogen receptor activity. The findings indicated that this compound could inhibit the proliferation of breast cancer cells by blocking estrogen receptor activation. The study employed various concentrations of the compound and demonstrated a dose-dependent response in cell cultures.
Effects on Prostate Cancer Cells
Another significant research effort investigated the impact of this compound on prostate cancer cell lines. Results showed that treatment with 5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol] resulted in reduced cell viability and increased apoptosis rates among treated cells compared to controls. This suggests potential for therapeutic applications in prostate cancer management.
Long-term Exposure Studies
Longitudinal studies examining the effects of chronic exposure to bisphenols have raised concerns about their long-term health impacts. Research indicates that low-dose exposure to bisphenols, including 5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol], may correlate with increased risks of hormone-related diseases. These findings underscore the importance of understanding the biological activity of such compounds over extended periods.
Q & A
Q. What are the recommended protocols for synthesizing 5,5'-(1-methylethylidene)bis[1,1'-(bisphenyl)-2-ol] with high purity?
- Methodological Answer : Synthesis typically involves condensation reactions between phenolic precursors and acetone derivatives under acidic or basic catalysis. To optimize purity:
- Use stoichiometric control of reactants (e.g., molar ratios of 2:1 for phenolic monomers to acetone derivatives).
- Purify the product via recrystallization in ethanol or methanol, monitored by HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >99% .
- Characterize intermediates and final products using H/C NMR (δ 6.8–7.5 ppm for aromatic protons) and FT-IR (broad O–H stretch at ~3400 cm) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust particles, which may cause skin/eye irritation (H315/H319 hazards) .
- Storage : Store in amber glass containers at 2–8°C under inert gas (N or Ar) to prevent oxidative degradation. Avoid contact with strong acids/bases, which may induce decomposition .
Advanced Research Questions
Q. How can thermal stability and decomposition mechanisms be systematically studied?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) under N atmosphere (heating rate: 10°C/min) to identify decomposition onset (~200–250°C) and residual mass .
- Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic transitions.
- Analyze gaseous decomposition products via GC-MS (e.g., detection of biphenyl derivatives or acetone byproducts) .
Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point variability)?
- Methodological Answer :
- Cross-validate melting points using differential scanning calorimetry (DSC) and capillary methods. Ensure consistent sample preparation (e.g., drying at 60°C for 24 hours to remove moisture).
- Compare data across multiple batches synthesized under controlled conditions (e.g., solvent purity, reaction time) .
- Publish detailed experimental parameters (heating rates, calibration standards) to enable reproducibility .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in complex matrices?
- Methodological Answer :
- Employ HPLC-PDA (photodiode array detection) with a C18 column (3.5 µm particle size) and gradient elution (acetonitrile:water 70:30 to 90:10).
- For sub-ppm detection, use LC-MS/MS (ESI-negative mode, m/z 379.2 [M–H]) with internal standards (e.g., deuterated analogs) .
- Validate methods per ICH Q2(R1) guidelines for linearity (R > 0.99), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) .
Q. How to assess environmental persistence and ecotoxicological risks?
- Methodological Answer :
- Conduct OECD 301F biodegradability tests: Incubate in activated sludge (30 days, 25°C) and measure DOC removal via TOC analysis.
- Evaluate aquatic toxicity using Daphnia magna acute immobilization assays (48h EC) and algal growth inhibition tests (72h IC).
- Model soil sorption coefficients (K) via HPLC-derived log P values (estimated log P = 4.2–4.5) to predict environmental mobility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
